(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid

Description

Molecular Structure and Composition

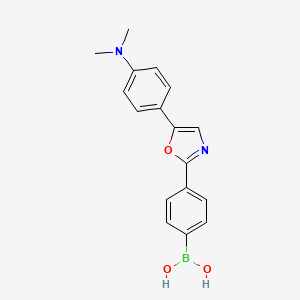

The molecular structure of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is characterized by several key structural components that define its chemical behavior and properties. The compound possesses a molecular formula of C₁₇H₁₇BN₂O₃, indicating the presence of seventeen carbon atoms, seventeen hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. The molecular architecture incorporates three distinct aromatic systems connected through heterocyclic and functional group linkages.

The central oxazole ring serves as a crucial structural element, providing both stability and electronic conjugation throughout the molecule. This five-membered heterocyclic ring contains one nitrogen atom and one oxygen atom, contributing to the overall electronic properties of the compound. The oxazole moiety is positioned between two phenyl rings, creating an extended conjugated system that influences the compound's optical and electronic characteristics.

The dimethylamino substituent attached to one of the phenyl rings introduces electron-donating properties to the molecular system. This functional group consists of two methyl groups bonded to a nitrogen atom, which in turn is directly connected to the aromatic ring. The presence of this substituent significantly affects the electron density distribution throughout the molecule and influences its solubility characteristics in various solvents.

The boronic acid functional group represents the most distinctive structural feature of this compound. This group consists of a boron atom bonded to two hydroxyl groups and one carbon atom of the phenyl ring. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it particularly valuable in various chemical applications.

| Structural Component | Description | Chemical Formula |

|---|---|---|

| Oxazole Ring | Five-membered heterocycle | C₃H₃NO |

| Dimethylamino Group | Electron-donating substituent | N(CH₃)₂ |

| Boronic Acid Group | Boron-containing functional group | B(OH)₂ |

| Phenyl Rings | Aromatic ring systems | C₆H₄ (substituted) |

Physical Properties

The physical properties of this compound reflect its complex molecular structure and the interactions between its various functional groups. The compound exists as a solid at room temperature, appearing as a yellow to cream-colored crystalline material. This coloration is attributed to the extended conjugation present throughout the molecular framework, which affects the absorption of visible light.

The molecular weight of the compound is precisely determined to be 308.146 atomic mass units for the average molecular mass, with a monoisotopic mass of 308.133223 atomic mass units. These values are consistent across multiple analytical determinations and represent the exact mass contributions from all constituent atoms within the molecule.

Thermal properties of the compound include a predicted boiling point of 544.2 ± 60.0 degrees Celsius, indicating substantial thermal stability. This relatively high boiling point suggests strong intermolecular interactions, likely resulting from hydrogen bonding involving the boronic acid functional group and possible aromatic stacking interactions between the multiple phenyl rings present in the structure.

The density of the compound is predicted to be 1.28 ± 0.1 grams per cubic centimeter. This density value is typical for organic compounds containing multiple aromatic rings and reflects the compact molecular packing that occurs in the solid state. The relatively high density compared to simple organic compounds is attributed to the presence of the boron atom and the multiple aromatic systems.

| Physical Property | Value | Units | Measurement Conditions |

|---|---|---|---|

| Molecular Weight | 308.146 | g/mol | Average mass |

| Monoisotopic Mass | 308.133223 | g/mol | Exact mass |

| Boiling Point | 544.2 ± 60.0 | °C | Predicted |

| Density | 1.28 ± 0.1 | g/cm³ | Predicted |

| Physical State | Solid | - | Room temperature |

| Color | Yellow to cream | - | Visual observation |

| Flash Point | 282.9 | °C | Predicted |

Chemical Properties

The chemical properties of this compound are largely determined by the reactivity of its functional groups and the electronic characteristics of its aromatic systems. The boronic acid functional group serves as the primary reactive site, exhibiting characteristic properties associated with boron-containing compounds. The predicted pKa value of 8.34 ± 0.17 indicates that the boronic acid group exists primarily in its neutral form under physiological conditions, but can undergo deprotonation under basic conditions.

The compound demonstrates the ability to form reversible covalent bonds with diol-containing molecules, a characteristic property of boronic acids. This reactivity arises from the empty p-orbital on the boron atom, which can accept electron pairs from oxygen atoms in diol compounds, forming cyclic boronate esters. This property makes the compound particularly valuable in various synthetic applications and molecular recognition processes.

The dimethylamino group contributes significant electron-donating character to the molecule, affecting both its reactivity and its physical properties. This substitution enhances the electron density on the aromatic ring to which it is attached, potentially influencing the compound's participation in electrophilic aromatic substitution reactions. The increased electron density also affects the compound's solubility characteristics, particularly in polar solvents.

The oxazole ring system provides additional chemical stability to the overall molecular structure. This heterocyclic ring is relatively resistant to many chemical transformations under mild conditions, contributing to the overall stability of the compound. The nitrogen and oxygen atoms within the oxazole ring can participate in hydrogen bonding interactions, further influencing the compound's physical and chemical behavior.

The LogP value of 1.75440 indicates moderate lipophilicity, suggesting that the compound has balanced hydrophilic and lipophilic characteristics. This property is influenced by the polar boronic acid and dimethylamino groups, which provide hydrophilic character, balanced against the multiple aromatic rings that contribute lipophilic character.

| Chemical Property | Value | Significance |

|---|---|---|

| pKa | 8.34 ± 0.17 | Acid-base behavior |

| LogP | 1.75440 | Lipophilicity |

| Polar Surface Area | 69.73000 Ų | Molecular polarity |

| Storage Requirements | 2-8°C, dry conditions | Stability conditions |

| Reactivity | Boronic acid chemistry | Functional group behavior |

Spectroscopic and Analytical Data

The spectroscopic characteristics of this compound provide detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various proton and carbon atoms within the molecule. The compound exhibits characteristic resonance patterns that can be used for structural identification and purity assessment.

The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight of the compound. This mass spectrometric data confirms the molecular formula and provides evidence for the intact molecular structure under analytical conditions. Fragmentation patterns observed in mass spectrometry can provide additional structural information about the stability of various molecular segments.

Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. The boronic acid group typically shows absorption bands around 3300-3400 wavenumbers corresponding to the hydroxyl groups, while the aromatic systems exhibit characteristic carbon-carbon and carbon-hydrogen stretching vibrations in the appropriate spectral regions.

The compound's ultraviolet-visible absorption characteristics are influenced by the extended conjugation present throughout the molecular framework. The aromatic systems and the oxazole ring contribute to electronic transitions that can be observed in the ultraviolet and visible regions of the electromagnetic spectrum, giving rise to the compound's characteristic yellow coloration.

| Analytical Technique | Key Observations | Structural Information |

|---|---|---|

| Mass Spectrometry | Molecular ion at m/z 308 | Molecular weight confirmation |

| Infrared Spectroscopy | Boronic acid O-H stretches | Functional group identification |

| Nuclear Magnetic Resonance | Multiple aromatic signals | Structural environment |

| Ultraviolet-Visible | Extended conjugation | Electronic properties |

| Chemical Identification | CAS: 380499-66-1 | Registry information |

The compound can be definitively identified through its Chemical Abstracts Service registry number 380499-66-1, which provides a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is [4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid, which systematically describes its complete molecular structure according to established nomenclature conventions.

Properties

IUPAC Name |

[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONPEMBRCXBCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438351 | |

| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380499-66-1 | |

| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Dimethylaminophenyl)oxazol-2-yl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Oxazole Ring Substituted with 4-(Dimethylamino)phenyl

The oxazole ring is typically synthesized via cyclization reactions involving α-bromo ketones and appropriate nucleophiles or through intramolecular cyclizations of suitable precursors. For example, methyl ketones bearing the 4-(dimethylamino)phenyl substituent can be converted into α-bromo ketones using N-bromosuccinimide (NBS) under controlled low temperatures in the presence of triethylamine. These α-bromo ketones then undergo cyclization to form the oxazole ring system.

Introduction of the Boronic Acid Group

The boronic acid moiety is introduced primarily through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acid pinacol esters as coupling partners. The key steps include:

- Starting from bromophenyl derivatives, the boronic acid pinacol ester is coupled under Pd(0) catalysis with bases like cesium carbonate or potassium phosphate in mixed solvents (e.g., dioxane/water).

- Typical catalysts include PdCl2(dppf)·DCM or Pd(PPh3)4.

- Reaction temperatures range from reflux to 100 °C, with reaction times from several hours to overnight.

After coupling, the boronic ester is hydrolyzed or directly converted to the boronic acid under mild acidic or aqueous conditions.

Purification and Characterization

The final compound is purified by standard chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Representative Synthetic Procedure and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Bromination of methyl ketone | NBS, Et3N, low temperature (0–5 °C) | 70–80 | Controlled addition to avoid overbromination |

| 2 | Cyclization to oxazole | Intramolecular cyclization, heating | 65–75 | Formation of oxazole ring confirmed by NMR |

| 3 | Suzuki-Miyaura coupling | Boronic pinacol ester, PdCl2(dppf)·DCM, Cs2CO3, dioxane/H2O, reflux, 16 h | 60–90 | Key step for boronic acid installation |

| 4 | Hydrolysis of boronic ester | Aqueous acidic conditions or TBAF in THF | 80–90 | Conversion to boronic acid |

| 5 | Purification | Column chromatography | — | Ensures high purity for biological evaluation |

Research Findings and Optimization

- The use of boronic pinacol esters as coupling partners improves reaction efficiency and stability compared to free boronic acids.

- Catalysts such as PdCl2(dppf)·DCM provide high turnover numbers and selectivity.

- Reaction conditions optimized to avoid decomposition of the oxazole ring and dimethylamino substituent.

- Alternative bases like potassium phosphate or cesium carbonate are preferred for better yields.

- Hydrogenation steps (e.g., using Pd/C and cyclohexene) are sometimes employed in related synthetic routes to reduce intermediates without affecting the boronic acid moiety.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | PdCl2(dppf)·DCM, Pd(PPh3)4 | Effective for Suzuki coupling |

| Base | Cs2CO3, K3PO4 | Facilitates coupling, mild conditions |

| Solvent | Dioxane/H2O, THF | Mixed solvents improve solubility |

| Temperature | 80–100 °C | Reflux conditions for coupling |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| α-Bromination | NBS, Et3N, 0–5 °C | Controlled bromination step |

| Hydrolysis | Aqueous acid or TBAF | Converts boronic ester to acid |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling reactions with aryl halides, enabling the synthesis of biaryl structures. This reaction is widely employed in medicinal chemistry and materials science.

Example Reactions:

Key Features :

- High functional group tolerance due to the electron-donating dimethylamino group.

- Compatibility with aqueous conditions and diverse solvents (THF, dioxane).

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenol derivatives, particularly under oxidative conditions. This reaction is critical for modifying solubility or introducing hydroxyl groups for further functionalization.

Example Pathway:

Conditions : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Outcome : Conversion to phenolic derivatives with a blueshift in fluorescence (observed in analogous boronic esters) .

Protodeboronation

Under acidic or thermal conditions, protodeboronation can occur, leading to the replacement of the boronic acid group with a hydrogen atom. This reaction is less common but relevant in stability studies.

Conditions :

- Acidic media (e.g., HCl, H₂SO₄).

- Elevated temperatures (>100°C).

Impact : Limits the utility of the compound in high-temperature synthetic processes unless stabilized by electron-donating groups .

Functionalization of the Oxazole Ring

The oxazole moiety participates in electrophilic substitution reactions, though its electron-deficient nature (due to the adjacent dimethylamino group) modulates reactivity.

Example Reactions:

- Nitration : Introduces nitro groups at the 4-position of the oxazole ring.

- Halogenation : Bromination or chlorination for further cross-coupling.

Conditions :

Coordination Chemistry

The boronic acid group can act as a Lewis acid, coordinating to diols or other nucleophiles. This property is exploited in sensor development and molecular recognition.

Applications :

- Detection of hydrogen peroxide (H₂O₂) via boronate-to-phenol conversion .

- Carbohydrate sensing in biological systems.

Stability and Side Reactions

- Hydrolysis : The boronic acid group hydrolyzes slowly in aqueous media, forming boronate esters or diols.

- Thermal Degradation : Decomposition observed above 200°C, limiting high-temperature applications .

Critical Research Findings

- Catalyst Optimization : Using tri( n -butyl)phosphine instead of triethylphosphite improves reaction efficiency in deoxygenative couplings .

- Electronic Effects : The dimethylamino group enhances electron density in the aryl ring, accelerating oxidative addition in cross-coupling reactions .

- Biological Relevance : Analogous compounds with boronic acid groups show inhibitory activity against enzymes like serine proteases, suggesting potential therapeutic applications .

This compound’s versatility in cross-coupling, coupled with its tunable electronic properties, positions it as a valuable building block in organic synthesis and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid, have been extensively studied for their role in drug development due to their ability to interact with enzymes and proteins. Some notable applications include:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for proteases and other enzymes. The specific interactions of this compound with target proteins can lead to the development of new therapeutic agents aimed at various diseases, including cancer and diabetes .

- Antimicrobial Activity : Research indicates that compounds similar to this boronic acid exhibit antimicrobial properties against various bacterial strains. The mechanism often involves the recognition of bacterial surface components, which can lead to bacterial aggregation and death .

Material Science Applications

In material science, boronic acids are utilized for their unique properties in creating functional materials:

- Polymer Chemistry : this compound can be used as a building block in the synthesis of polymers with specific functionalities. Its ability to form dynamic covalent bonds allows for the development of smart materials that respond to environmental stimuli .

- Sensor Development : The compound has potential applications in biosensors due to its ability to selectively bind to certain biomolecules. This property can be harnessed for the development of sensitive detection methods for pathogens or biomarkers in clinical diagnostics .

Organic Synthesis Applications

The synthesis of this compound can be achieved through various methodologies, making it a versatile compound in organic synthesis:

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds between aryl halides and phenolic compounds .

- Building Block for Complex Molecules : It serves as an essential intermediate in the synthesis of more complex organic molecules, particularly those required in pharmaceuticals and agrochemicals .

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Properties : A study demonstrated that phenylboronic acids could effectively aggregate bacteria such as E. coli, enhancing the detection and killing efficiency of these pathogens through targeted interactions .

- Enzyme Interaction Studies : Research has shown that compounds similar to this boronic acid can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications against metabolic disorders .

- Polymer Development : Investigations into polymeric materials incorporating boronic acids have revealed their utility in creating responsive materials that can change properties based on environmental conditions, such as pH or temperature .

Mechanism of Action

The mechanism by which (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Modified Aromatic Substituents

(A) PMBTDP : (4-(Diphenylamino)phenyl)boronic Acid

- Structure: Contains a diphenylamino group instead of dimethylamino.

- Applications: Used in probes for lipid droplet dynamics ().

- Synthesis : Synthesized via Suzuki coupling, similar to the target compound .

(B) [4-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic Acid

- Structure : Replaces oxazole with a pyrazole ring.

- Key Differences :

(C) 5-[[4-(Dimethylamino)phenyl]methylene]barbituric Acid

- Structure: Barbituric acid core with a dimethylamino-phenyl substituent.

- Key Differences: Reactivity: Boronic acid group absent; instead, a barbituric acid moiety enables metal coordination. Applications: Potential use in dye-sensitized solar cells ().

Analogues with Alternative Heterocycles

(A) (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid

- Structure : Oxadiazole replaces oxazole.

- Key Differences :

- Synthesis : Purity of 98% achieved via standard Suzuki protocols .

(B) (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic Acid

Functional Analogues in Drug Discovery

(A) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Methoxyethyl-phenoxy substituent.

- Key Differences :

(B) GSK8175 Intermediate : (4-(5-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)-1H-1,2,4-triazol-1-yl)-2-fluorophenyl)boronic Acid**

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Properties: The dimethylamino group in the target compound enhances electron donation, making it suitable for charge-transfer materials. This contrasts with electron-withdrawing groups in oxadiazole derivatives .

- Synthetic Flexibility : Suzuki coupling is a common synthesis route for these compounds, as seen in PMBTDP and GSK8175 intermediates .

- Biological Activity : Boronic acids with heterocycles (e.g., oxazole, thiadiazole) show promise in targeting enzymes like HDACs and proteases .

Biological Activity

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid, with the CAS number 380499-66-1, is a boronic acid derivative notable for its potential biological activities. This compound features a boronic acid moiety, which allows it to interact with various biological targets, particularly enzymes and proteins. The molecular formula is C17H17BN2O3, and it has a molecular weight of approximately 308.14 g/mol.

Structural Characteristics

The compound consists of a boronic acid group attached to a phenyl ring substituted with an oxazole ring and a dimethylamino group. This unique structure is significant for its biological interactions and potential therapeutic applications.

Boronic acids are known for forming reversible covalent bonds with specific biomolecules, enabling them to act as inhibitors of various enzymes. The specific interactions of this compound with proteins can lead to diverse pharmacological effects, including:

- Enzyme inhibition : The compound may inhibit proteases or other enzymes critical in various biological pathways.

- Anticancer properties : Similar compounds have shown promise in cancer therapy by targeting tumor-related pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have demonstrated that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

Anticancer Activity

In a study examining the anticancer properties of boronic acid derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound displayed cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation in specific cancer types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.3 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 9.8 | Disruption of mitochondrial function |

Enzyme Inhibition Studies

The compound's interaction with enzymes has been studied using various biochemical assays. Notably, it has been shown to inhibit serine proteases, which play essential roles in inflammation and cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : Using appropriate starting materials to form the oxazole ring.

- Boronic Acid Formation : Introducing the boronic acid group via traditional synthetic routes involving boron reagents.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other structurally related boronic acids:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Boronoaniline | Aniline derivative with a boron group | Used in organic synthesis |

| 3-Aminophenylboronic Acid | Amino group on phenyl ring | Exhibits different reactivity patterns |

| 5-Bromo-2-pyridineboronic Acid | Pyridine ring instead of phenyl | Potentially different biological activities |

Q & A

Q. What are the established synthetic routes for preparing (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the oxazole core via cyclization of substituted amides or esters.

- Step 2: Bromination at the 2-position of the oxazole ring to enable Suzuki-Miyaura coupling.

- Step 3: Cross-coupling with (4-(dimethylamino)phenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar solvent (e.g., THF/DMF) with a base (e.g., Na₂CO₃).

- Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR: To verify substituent positions on the oxazole and phenyl rings.

- ¹¹B NMR: To confirm the integrity of the boronic acid group (δ ~30 ppm).

- High-resolution mass spectrometry (HRMS): For molecular ion validation.

- FT-IR: To identify B–O and C–N stretching vibrations (~1350 cm⁻¹ and ~1650 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with sterically hindered oxazole intermediates?

Challenges arise from the bulky oxazole substituent, which reduces catalyst accessibility. Strategies include:

- Ligand selection: Bulky ligands like XPhos enhance catalyst stability and prevent aggregation.

- Solvent optimization: Use toluene/water mixtures to balance solubility and reactivity.

- Microwave-assisted synthesis: Shorten reaction time (e.g., 1–2 hours at 120°C) while maintaining yield .

Q. How to resolve contradictions in cross-coupling yields between batch and flow chemistry setups?

Discrepancies often stem from:

- Mass transfer limitations in batch reactors, which are mitigated in flow systems via continuous mixing.

- In-situ boronic acid decomposition due to prolonged heating. Monitor stability via LC-MS and adjust reaction time/temperature accordingly.

- Base sensitivity: Replace carbonate bases with milder alternatives (e.g., K₃PO₄) to reduce side reactions .

Q. What methodologies enable the study of electronic properties in molecular junctions?

- Single-molecule conductance measurements: Use scanning tunneling microscopy (STM) break-junction techniques.

- 2D conductance histograms: Analyze under varying voltages (e.g., 100–200 mV) to identify conductance peaks correlated with molecular orientation.

- Density functional theory (DFT): Model charge transport pathways through the boronic acid moiety .

Q. How to evaluate potential enzyme inhibition or receptor antagonism?

- Fluorescence-based assays: Measure IC₅₀ values against target enzymes (e.g., serine hydrolases).

- Surface plasmon resonance (SPR): Quantify binding affinity to receptors.

- Molecular docking: Use software like AutoDock to predict interactions with active sites, focusing on the oxazole ring’s π-stacking potential .

Methodological Challenges and Solutions

Q. Why does the boronic acid group degrade during storage, and how can this be prevented?

- Cause: Hydrolysis in humid conditions or oxidation in air.

- Solutions: Store under inert gas (N₂/Ar) at –20°C with desiccants. Derivatize as pinacol esters for long-term stability .

Q. How to address low reproducibility in biological assays?

- Aggregation control: Use dynamic light scattering (DLS) to detect aggregates; add co-solvents (e.g., DMSO ≤1%).

- Batch variability: Characterize purity via HPLC before assays and standardize cell lines/assay conditions .

Data Interpretation and Validation

Q. How to distinguish boronic acid tautomers in solution-phase studies?

Q. What computational tools validate experimental electronic properties?

- DFT with Gaussian 16: Calculate frontier molecular orbitals (HOMO/LUMO) and compare with cyclic voltammetry data.

- Non-equilibrium Green’s function (NEGF): Simulate current-voltage curves for molecular junctions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.